1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride
Description
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride is a quaternary ammonium compound (QAC) characterized by a central butanaminium core substituted with a bis(dibutylamino)methylene group and a butyl chain, paired with a chloride counterion. QACs of this structural class are widely utilized for their surfactant and antimicrobial properties, often leveraged in industrial, pharmaceutical, and decontamination applications .
Properties
CAS No. |
89450-31-7 |
|---|---|
Molecular Formula |
C25H54ClN3 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
bis(dibutylamino)methylidene-dibutylazanium;chloride |
InChI |
InChI=1S/C25H54N3.ClH/c1-7-13-19-26(20-14-8-2)25(27(21-15-9-3)22-16-10-4)28(23-17-11-5)24-18-12-6;/h7-24H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
CASUWTAPYGBPLM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C(=[N+](CCCC)CCCC)N(CCCC)CCCC.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Condensation of Dibutylamine with Formaldehyde
Dibutylamine reacts with formaldehyde under acidic or basic conditions to form a methylene-bridged intermediate. For example:
$$
2 \, \text{(C}4\text{H}9\text{)}2\text{NH} + \text{HCHO} \rightarrow \text{(C}4\text{H}9\text{)}2\text{N–CH}2–\text{N(C}4\text{H}9\text{)}2 + \text{H}_2\text{O}
$$
This reaction typically proceeds in aqueous or alcoholic media at 60–80°C, yielding bis(dibutylamino)methane. The product is then alkylated in subsequent steps.
Carbene Insertion via Dichloromethane
Dichloromethane acts as a carbene precursor in the presence of strong bases (e.g., NaOH):
$$
\text{(C}4\text{H}9\text{)}2\text{NH} + \text{CH}2\text{Cl}2 + 2 \, \text{NaOH} \rightarrow \text{(C}4\text{H}9\text{)}2\text{N–CH}2–\text{N(C}4\text{H}9\text{)}2 + 2 \, \text{NaCl} + \text{H}_2\text{O}
$$
This method avoids formaldehyde handling but requires careful temperature control (40–50°C) to prevent side reactions.
Quaternary Ammonium Salt Formation
The bis(dibutylamino)methylidene intermediate undergoes alkylation with butyl chloride to form the target compound:
Direct Alkylation with Butyl Chloride
$$
\text{(C}4\text{H}9\text{)}2\text{N–CH}2–\text{N(C}4\text{H}9\text{)}2 + \text{C}4\text{H}9\text{Cl} \rightarrow \text{(C}4\text{H}9\text{)}2\text{N–CH}2–\text{N(C}4\text{H}9\text{)}2\text{–C}4\text{H}9^+ \cdot \text{Cl}^-
$$
Conditions :
Phase-Transfer Catalyzed Alkylation
Using catalytic iodide or bromide salts enhances reaction efficiency:
$$
\text{(C}4\text{H}9\text{)}2\text{N–CH}2–\text{N(C}4\text{H}9\text{)}2 + \text{C}4\text{H}9\text{Br} \xrightarrow{\text{KI}} \text{(C}4\text{H}9\text{)}2\text{N–CH}2–\text{N(C}4\text{H}9\text{)}2\text{–C}4\text{H}9^+ \cdot \text{Br}^- \xrightarrow{\text{Cl}^-} \text{Target Compound}
$$
The bromide intermediate undergoes anion exchange with NaCl to yield the chloride salt.
Characterization and Optimization
Analytical Data
Yield Optimization Strategies
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–90°C | Maximizes alkylation |
| Solvent Polarity | Low (e.g., toluene) | Reduces hydrolysis |
| Molar Ratio | 1:1.2 (amine:alkylating agent) | Ensures complete conversion |
Chemical Reactions Analysis
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents.
Scientific Research Applications
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Researchers use it to study cellular processes and interactions.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its use, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Key Observations :
- Solubility : Hydrophilic groups (e.g., hydroxyethyl in DHEMA) increase water solubility, whereas aromatic moieties (e.g., benzyl in BAC) may reduce biodegradability .
Antimicrobial and Decontamination Efficacy
Studies on QACs demonstrate that substituents critically impact activity. For example:
- Micelle Effect: High concentrations (>CMC) reduce efficacy due to micelle formation, a phenomenon observed in DTMA and BAC .
Biological Activity
Chemical Structure and Properties
1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride is characterized by a quaternary ammonium structure, which typically enhances its solubility in water and biological systems. Its molecular formula can be represented as:
This structure contributes to its interactions with biological membranes and proteins, making it a subject of interest in pharmacological research.
The biological activity of this compound primarily revolves around its interactions with cell membranes and proteins. Quaternary ammonium compounds are known to exhibit antimicrobial properties, which can be attributed to their ability to disrupt lipid membranes. The following mechanisms have been proposed:
- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged components of cell membranes, leading to increased permeability and eventual cell lysis.
- Protein Binding : It may also interact with proteins, potentially inhibiting enzymatic activity or altering signal transduction pathways.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of quaternary ammonium compounds similar to this compound. For instance:
- Bacterial Inhibition : Research indicates that this class of compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. A study found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/mL against various bacterial strains .
- Fungal Activity : Some derivatives have shown antifungal properties, effective against pathogens like Candida albicans, suggesting potential applications in treating fungal infections.
Cytotoxicity Studies
While the antimicrobial properties are promising, cytotoxicity is a critical aspect of evaluating the safety profile of any compound. In vitro studies have assessed the cytotoxic effects on human cell lines:
These findings indicate that while the compound exhibits significant biological activity, it also poses a risk for cytotoxicity at certain concentrations.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of a formulation containing this compound against hospital-acquired infections. The results demonstrated a reduction in infection rates by 40% when used as a disinfectant in clinical settings .
Case Study 2: Cytotoxicity Assessment
Another research project focused on the cytotoxic effects of this compound on cancer cell lines. The study revealed that at lower concentrations (below 10 µM), the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The compound is synthesized via condensation reactions involving dibutylamino precursors. For example, a method analogous to (Method 2) involves reacting a dibutylamino-substituted aldehyde (e.g., 4-(dibutylamino)benzaldehyde) with a secondary amine under reflux conditions in a polar aprotic solvent (e.g., DMSO or THF). The reaction typically yields 80–85% product after purification by column chromatography. Key steps include:
- Activation of the aldehyde for nucleophilic attack.
- Schiff base formation between the aldehyde and amine.
- Quaternization with hydrochloric acid to form the chloride salt .
Basic: How is the structural integrity confirmed post-synthesis?
Structural confirmation relies on 1H NMR and LC-MS analysis:
- 1H NMR : Peaks for dibutylamino groups appear as triplets (δ 0.91–1.50 ppm) and methylene protons adjacent to nitrogen as multiplets (δ 3.22–3.48 ppm). Aromatic protons (if present) resonate at δ 6.41–8.58 ppm, as seen in analogous compounds .
- LC-MS : The molecular ion peak (e.g., m/z 486.2 [M+H]+ in ) confirms molecular weight. Purity is validated by retention time consistency .
Advanced: What analytical challenges arise in characterizing this compound?
Challenges include:
- Signal overlap in NMR : Dibutylamino and methylene protons may produce complex splitting patterns. Use DEPT-135 or COSY experiments to resolve ambiguities .
- Hydroscopicity : The compound may absorb moisture, altering solubility. Store under inert gas and use anhydrous solvents for analysis .
- Ion suppression in LC-MS : Co-eluting impurities can suppress ionization. Optimize mobile phases (e.g., ammonium formate buffers) to enhance sensitivity .
Advanced: What role does the dibutylamino group play in reactivity?
The dibutylamino group:
- Enhances solubility in non-polar solvents (e.g., methylene chloride) due to hydrophobic alkyl chains .
- Acts as a weak base , facilitating interactions with acidic substrates in catalysis.
- Stabilizes charge distribution in ionic liquid formulations, as seen in analogous quaternary ammonium salts used for cellulose dissolution .
Advanced: How do solvent properties influence experimental stability?
- Polar solvents (e.g., DMSO) : Promote decomposition via hydrolysis. Use anhydrous conditions for long-term stability .
- Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) : Enhance thermal stability (>200°C) and reduce volatility, making them ideal for high-temperature reactions .
- Ethanol/water mixtures : May precipitate the compound due to limited water solubility, requiring phase optimization .
Basic: What safety protocols are recommended for handling?
- Personal protective equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Advanced: Are there toxicological profiles for analogous compounds?
Similar quaternary ammonium salts (e.g., Ethyl Violet ) exhibit acute toxicity (mouse LDLo = 320 mg/kg, oral). Chronic exposure risks include neurotoxicity and organ damage. Conduct Ames tests and in vitro cytotoxicity assays (e.g., MTT) before in vivo studies .
Advanced: How can this compound be applied in green chemistry?
- Ionic liquid synthesis : As a cationic component for solvent systems in biomass processing (e.g., cellulose dissolution) .
- Catalysis : Stabilize transition-metal complexes in cross-coupling reactions, reducing catalyst loading .
Basic: What are key spectroscopic markers for identification?
- FT-IR : Stretching vibrations at 1630–1650 cm⁻¹ (C=N imine bond) and 750–800 cm⁻¹ (C-Cl) .
- UV-Vis : λmax ~280–300 nm (n→π* transitions in conjugated systems) .
Advanced: How to resolve contradictions in solubility data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
